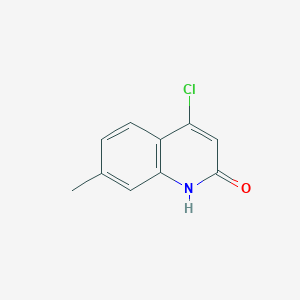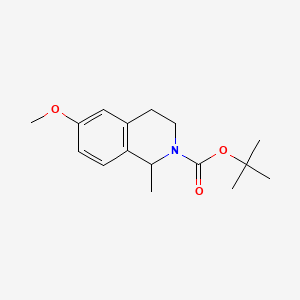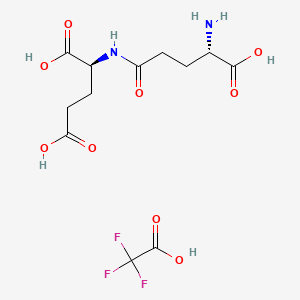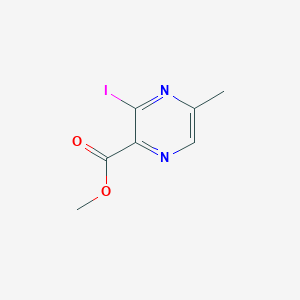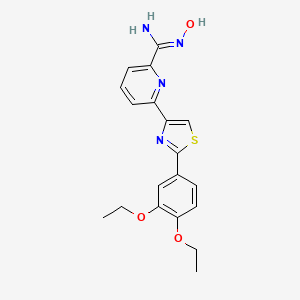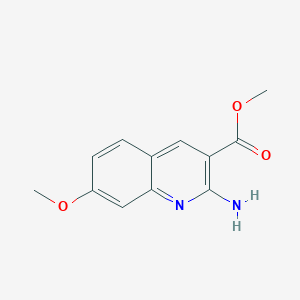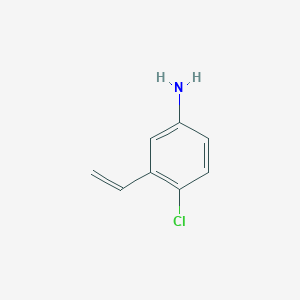
4-Chloro-3-vinylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-vinylaniline is an aromatic amine with the molecular formula C8H8ClN It is characterized by the presence of a chloro group at the fourth position and a vinyl group at the third position on the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-vinylaniline can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-nitrostyrene with reducing agents such as hydrogen in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in reactors designed to handle the specific requirements of the reduction reaction, including temperature control and efficient mixing of reactants .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-vinylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically target the chloro group or the vinyl group, leading to the formation of different aniline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium catalysts is frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or Grignard reagents.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of various aniline derivatives.
Substitution: Formation of substituted aniline compounds.
Applications De Recherche Scientifique
4-Chloro-3-vinylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-vinylaniline involves its interaction with specific molecular targets. The vinyl group allows for polymerization reactions, forming conductive polymers that can be used in biosensors. The chloro group can participate in substitution reactions, modifying the compound’s properties and enabling its use in various applications .
Comparaison Avec Des Composés Similaires
4-Vinylaniline: Similar structure but lacks the chloro group.
3-Chloroaniline: Similar structure but lacks the vinyl group.
4-Chloroaniline: Similar structure but lacks the vinyl group.
Uniqueness: 4-Chloro-3-vinylaniline is unique due to the presence of both chloro and vinyl groups on the aniline ring. This combination of functional groups imparts distinct chemical reactivity and versatility, making it valuable in various applications .
Propriétés
Formule moléculaire |
C8H8ClN |
|---|---|
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
4-chloro-3-ethenylaniline |
InChI |
InChI=1S/C8H8ClN/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1,10H2 |
Clé InChI |
XZVSSXBALAJPCZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=CC(=C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)
